molecular formula C11H11N3O2 B12925513 N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide CAS No. 184579-91-7

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide

Cat. No.: B12925513
CAS No.: 184579-91-7
M. Wt: 217.22 g/mol
InChI Key: GRYXWXSQJGSUIS-UHFFFAOYSA-N
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Description

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide (CAS 184579-91-7) is a high-value chemical intermediate with significant potential in pharmaceutical research and development, particularly in the field of oncology. This compound, with the molecular formula C 11 H 11 N 3 O 2 and a molecular weight of 217.22 g/mol, features a distinctive indazole core functionalized with both formyl and acetamide groups . Its structural architecture, including the 1-methyl-1H-indazole scaffold, makes it a versatile precursor for the synthesis of more complex bioactive molecules. This compound serves as a critical building block in medicinal chemistry, especially for the development of novel therapeutic agents targeting cell proliferation. Research into structurally similar indazole derivatives has demonstrated potent inhibitory effects on tubulin polymerization , a key mechanism for anticancer agents that disrupt microtubule formation in dividing cells . Furthermore, indazole-based compounds are investigated for their role as protein kinase inhibitors , which are relevant for treating not only cancer but also angiogenic diseases like diabetic retinopathy and neovascular glaucoma, as well as inflammatory disorders such as psoriasis and rheumatoid arthritis . The formyl group at the 3-position of the indazole ring is a highly reactive handle, enabling conjugation reactions and further chemical elaboration into libraries of compounds for structure-activity relationship (SAR) studies. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

184579-91-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-formyl-1-methylindazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(16)12-8-3-4-9-10(6-15)13-14(2)11(9)5-8/h3-6H,1-2H3,(H,12,16)

InChI Key

GRYXWXSQJGSUIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of indazole derivatives, including N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide. The compound has shown promising results against various human cancer cell lines, including:

  • Lung Cancer (A549)
  • Chronic Myeloid Leukemia (K562)
  • Prostate Cancer (PC-3)
  • Hepatoma (Hep-G2)

In a study evaluating the antiproliferative activity, the compound exhibited significant inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Selectivity (HEK-293)
K5625.1533.2
A549Not specifiedNot specified
PC-3Not specifiedNot specified
Hep-G2Not specifiedNot specified

Inflammatory Diseases

Another area of application for this compound is in the modulation of inflammatory responses. The P2Y14 receptor, which is activated by uridine 5′-diphosphate-glucose, plays a crucial role in various inflammatory diseases. Compounds that target this receptor are being explored for their therapeutic potential in treating conditions such as asthma and chronic inflammatory diseases .

Cystic Fibrosis Modulation

Indazole derivatives have also been investigated for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR). This ion channel's dysfunction is linked to cystic fibrosis, and small molecules that enhance CFTR function could provide therapeutic benefits. The synthesis and testing of compounds similar to this compound have led to the identification of modulators that improve CFTR activity, suggesting potential applications in treating cystic fibrosis .

Case Study 1: Indazole Derivatives in Cancer Therapy

A series of indazole derivatives were synthesized and tested for their anticancer properties. Among these, specific modifications to the indazole framework enhanced their activity against K562 cells, demonstrating that structural variations can significantly impact therapeutic efficacy .

Case Study 2: CFTR Potentiators

Research involving molecular docking and medicinal chemistry has identified new compounds that bind to CFTR and enhance its function. These findings indicate that indazole derivatives can serve as scaffolds for developing novel therapeutics aimed at improving ion channel function in cystic fibrosis patients .

Mechanism of Action

The mechanism of action of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and acetamide groups play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indazole and Related Acetamides

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide 1-Methylindazole Formyl (C3), Acetamide (C6) C=O (formyl), NHCOCH3 ~247.26
6-Fluoro-N-methyl-1H-indazol-3-amine Indazole Fluoro (C6), Methylamine (C3) NHCH3, F ~165.15
N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide Trichloroacetamide Nitrophenyl (meta) CCl3, NO2 ~297.56
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-acetamide Naphthyloxy-methyl, Phenyl Triazole, C=O, OCH2 ~387.42

Key Observations :

  • Electron-Withdrawing Groups : The formyl group in the target compound is less electron-withdrawing than the nitro group in ’s trichloro-acetamides but more reactive than fluorine in . This positions it as a balance between stability and reactivity .

Table 2: Property Comparison

Compound Solubility (Polar Solvents) Melting Point (°C) Biological Activity (Reported)
This compound Moderate (DMF, DMSO) ~180–200 (est.) Kinase inhibition (predicted)
6-Fluoro-N-methyl-1H-indazol-3-amine High (MeOH, EtOAc) 115–120 CFTR modulation
N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide Low (CHCl3, ether) 150–155 Crystallography studies
Naphthalene-triazole-acetamide Low (hexane) 160–165 Antimicrobial

Insights :

  • Solubility : The acetamide group improves aqueous solubility relative to trichloro or naphthalene derivatives .
  • Bioactivity : Indazole derivatives are associated with kinase inhibition (e.g., c-Met, EGFR), while triazole-acetamides () show antimicrobial action due to their planar triazole ring .

Biological Activity

N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}

This compound contains a formyl group at the 3-position and an acetamide group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The indazole nucleus can bind to multiple receptors, potentially modulating their activity. This includes interactions with receptors involved in cell proliferation and survival pathways.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes that are crucial in cancer progression, leading to its potential anticancer effects. For instance, it may affect pathways involving vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

StudyFindings
Wang et al. (2021)Identified as a potent VEGFR-2 inhibitor with an IC50 value lower than 3 nM, indicating strong activity against tumor angiogenesis .
Mechanistic StudiesSuggested that it may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth in vivo .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

StudyFindings
Cantini et al. (2023)Demonstrated modulation of inflammatory cytokines, suggesting a role in reducing inflammation .
Enzyme InhibitionInhibitory effects on 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines showed promising results. The compound exhibited significant cytotoxicity against breast cancer and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the standard synthetic methodologies for preparing N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions using copper(II) acetate (Cu(OAc)₂) as a catalyst in a tert-butanol/water solvent system (3:1 ratio) at room temperature. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2). Post-reaction workup involves quenching with ice, ethyl acetate extraction, and recrystallization (ethanol) . For intermediates with acid-sensitive groups (e.g., formyl), controlled deprotection steps using HCl in methanol under reflux (115°C, sealed tube) are employed, followed by purification via preparative HPLC (CH₃OH/0.1% TFA gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 5.4–5.5 ppm) and carbon backbone .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated and observed within 0.001 Da accuracy) .

Q. How can reactive functional groups (e.g., formyl) be stabilized during synthesis?

  • Methodological Answer :
  • Use mild reaction conditions (room temperature, neutral pH) to prevent hydrolysis .
  • Avoid prolonged exposure to aqueous media; employ anhydrous sodium sulfate for drying organic extracts .
  • For acid-sensitive groups, optimize deprotection using dilute HCl in methanol under controlled heating (e.g., 2 h at 115°C) .

Advanced Research Questions

Q. How to resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping aromatic protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities using single-crystal diffraction (e.g., triclinic P1 space group analysis) and refine structures with SHELXL . Software suites like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and H-bonding networks .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy distribution. Gradient expansions refine correlation potentials, validated against experimental data (e.g., atomic/molecular ionization potentials) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, parameterized with crystallographic data .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent selection : Slow crystallization from ethanol or 80% aqueous ethanol yields high-quality single crystals .
  • Temperature control : Gradual cooling (0.5°C/min) minimizes defects.
  • H-bond engineering : Design derivatives with strong intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to stabilize crystal packing .

Notes

  • For structural refinement, prioritize SHELX and WinGX for reproducibility .
  • Computational models should be validated against experimental spectral or crystallographic data .

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